5-(4-Benzylpiperazino)-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-(4-Benzylpiperazino)-2-nitroaniline" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on various benzylpiperazine derivatives and their chemical properties, including their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives is a topic of interest due to their pharmacological properties. For instance, a novel synthesis of 1-benzylpiperazin-2-one nitrone is described, which undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . These cycloaddition reactions are significant as they can be used to create a variety of substituted piperazines, which are valuable in medicinal chemistry. Additionally, a three-step synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols is reported, starting from the methyl ester of (S)-serine, indicating the versatility of benzylpiperazine derivatives synthesis .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is crucial for their biological activity. The structure of 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride has been determined, showing the existence of amino/nitroso tautomers in solution and the formation of NH...O=N hydrogen bonds in the solid state . This tautomerism and hydrogen bonding can influence the reactivity and stability of the compounds. Similarly, the structure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium with aromatic amines has been studied, revealing the formation of stable triazenes .

Chemical Reactions Analysis

The reactivity of benzylpiperazine derivatives with various reagents leads to the formation of compounds with potential pharmacological activities. For example, N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin exhibit potent H1-antihistamine activity and mast cell stabilization properties . The reaction of 2-amino-5-nitrophenol with α-ketoacids and esters results in the formation of fluorescent dyes in the 1,4-benzoxazinone series, which are stable in organic solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. The antioxidant activities and acidic properties of some novel benzylidenamino-triazolone derivatives have been investigated, with one compound showing significant antioxidant activity . The potentiometric titration of these compounds in non-aqueous solvents has provided insights into their acid-base properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- A novel series of 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives, synthesized starting from 5-morpholin-4-yl(or 4-methylpiperazin-1-yl)-2-nitroaniline, displayed significant antioxidant activities and glucosidase inhibitory potential, outperforming the standard acarbose in some cases. This underscores the compound's role in synthesizing biologically active molecules with potential therapeutic applications (Özil, Baltaş, & Parlak, 2018).

Material Science and Molecular Electronics

- The molecule containing a nitroamine redox center, which includes a structure similar to 5-(4-Benzylpiperazino)-2-nitroaniline, was used in the active layer of a molecular electronic device. The device demonstrated exceptional electronic properties, such as negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, highlighting the compound's significance in the field of molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Antimicrobial and Antibacterial Applications

- Various synthesized benzoxazole derivatives, including 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles, were evaluated for their antimicrobial activities against a range of microorganisms. Some compounds demonstrated significant antimycobacterial activity and were identified as potent antimicrobial agents, suggesting the potential use of 5-(4-Benzylpiperazino)-2-nitroaniline derivatives in developing new antimicrobial drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Eigenschaften

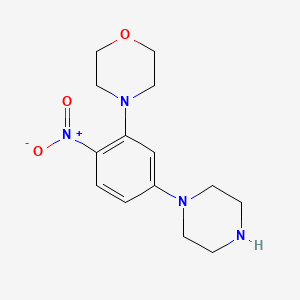

IUPAC Name |

5-(4-benzylpiperazin-1-yl)-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c18-16-12-15(6-7-17(16)21(22)23)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXABBUALRQIHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377242 |

Source

|

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Benzylpiperazino)-2-nitroaniline | |

CAS RN |

23470-43-1 |

Source

|

| Record name | 5-(4-benzylpiperazino)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)